2-Fluoro-5-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-Fluoro-5-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluorine and trifluoroethyl groups onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where aniline is reacted with a fluorinating agent and a trifluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine and trifluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Fluoro-5-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The trifluoroethyl group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-fluorobenzotrifluoride
- α,α,α,6-Tetrafluoro-m-toluidine
Uniqueness
2-Fluoro-5-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both fluorine and trifluoroethyl groups, which impart distinct chemical and physical properties. These substituents can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds with only one type of fluorinated group.
Properties
Molecular Formula |
C8H7F4N |
---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-5-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
WPSYQSBJZSNNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)N)F |
Origin of Product |
United States |
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